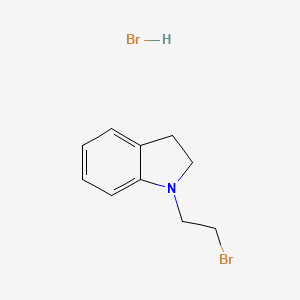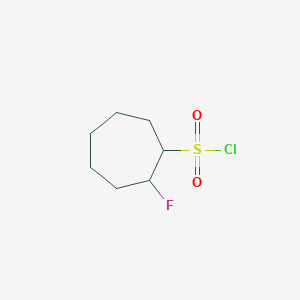![molecular formula C10H18N2O3S2 B1447506 Éthyl({[2-hydroxy-2-(thiophène-3-yl)propyl]sulfamoyl})méthylamine CAS No. 1445722-18-8](/img/structure/B1447506.png)
Éthyl({[2-hydroxy-2-(thiophène-3-yl)propyl]sulfamoyl})méthylamine
Vue d'ensemble
Description
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a hydroxypropyl chain
Applications De Recherche Scientifique
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new thiophene-based compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine typically involves multiple steps, starting with the formation of the thiophene ring. Common methods for synthesizing thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the specific synthesis of Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine, the thiophene ring is first functionalized with a hydroxypropyl group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final step involves the ethylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form a sulfonamide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfamoyl group would produce a sulfonamide.
Mécanisme D'action
The mechanism of action of Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog that lacks the hydroxypropyl and sulfamoyl groups.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl and sulfamoyl groups allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
3-[1-[[ethyl(methyl)sulfamoyl]amino]-2-hydroxypropan-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S2/c1-4-12(3)17(14,15)11-8-10(2,13)9-5-6-16-7-9/h5-7,11,13H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHWIMWERYFPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NCC(C)(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















